molecular formula C11H20N2O2 B8227366 tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate

Cat. No.: B8227366
M. Wt: 212.29 g/mol
InChI Key: SENOIERVHIUDCX-DJLDLDEBSA-N
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Description

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
  • tert-Butyl (1R,4S,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ylcarbamate

Uniqueness

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of a tert-butyl carbamate group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENOIERVHIUDCX-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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